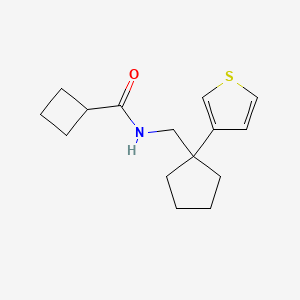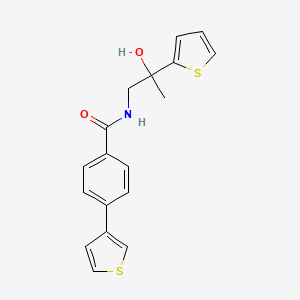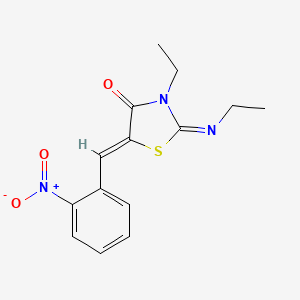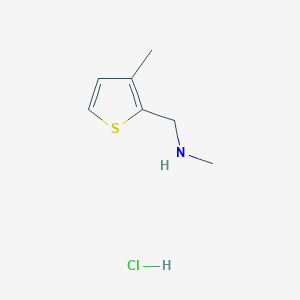![molecular formula C20H22FN3O3S B2837261 N-{4-[5-(3-fluorophenyl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 833430-20-9](/img/structure/B2837261.png)
N-{4-[5-(3-fluorophenyl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a fluorinated pyrazole . It has a molecular formula of C20H22FN3O3S and a molecular weight of 403.47 . The compound is available from suppliers such as Life Chemicals Inc .
Synthesis Analysis
The synthesis of similar fluorinated pyrazoles has been reported in the literature. Typically, the synthesis involves a two-step reaction. Firstly, the synthesis of pyrazoline is performed via a one-pot three-component reaction under microwave irradiation. Secondly, the synthesis of pyrazole is performed via oxidative aromatization of pyrazoline under conventional heating .Molecular Structure Analysis
The structure of the synthesized compound was confirmed by spectroscopic analysis, including FT-IR, HR-MS, 1D and 2D NMR analysis . The SMILES representation of the compound isCC(C)C(=O)N1N=C(CC1c1ccc(F)cc1)c1cccc(NS(C)(=O)=O)c1 . Physical and Chemical Properties Analysis
The compound has a molecular weight of 403.47 . The solubility of the compound in DMSO is unknown .Applications De Recherche Scientifique
Molecular Interactions and Properties
- Volumetric and Acoustic Properties : The interactions of quinoxaline derivatives, which are structurally similar to the specified compound, with methyl acetate in aqueous solutions have been explored through volumetric and acoustic measurements. These studies highlight the impact of temperature and concentration on molecular interactions, providing insights into solute-solute and solute-solvent dynamics, essential for understanding the behavior of similar compounds in solution (Raphael, Bahadur, & Ebenso, 2015).
Pharmaceutical Research
- Antiproliferative Activities : Research on pyrazole-sulfonamide derivatives, akin to the structure of interest, has shown potential in antiproliferative activities against cancer cell lines. The study reveals the synthesis of these derivatives and their in vitro testing, demonstrating significant effects, particularly against rat brain tumor cells (C6), suggesting avenues for the development of new anticancer drugs (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).
Catalytic Processes
- Catalytic Asymmetric Addition : A novel chiral phosphoric acid-catalyzed asymmetric addition process involving derivatives similar to the compound has been reported. This process facilitates the synthesis of biorelevant compounds incorporating sulfone and fluorine, highlighting the compound's potential application in the development of stereoselective synthetic methodologies (Bhosale, Císařová, Kamlar, & Veselý, 2022).
Material Science
- Crystallography and Molecular Structure : The synthesis and structural analysis of nimesulide triazole derivatives, related in function to the target compound, have been conducted to understand the effect of substitution on supramolecular assembly. Such studies are pivotal in drug design and the development of materials with specified properties (Dey, Ghosh, Mareddy, Anireddy, Pal, & Mukherjee, 2015).
Orientations Futures
Future research could focus on further exploring the potential applications of this compound, particularly given the interesting properties of fluorinated pyrazoles . For instance, they are used for their antimicrobial, anti-tuberculosis, anti-inflammatory, antioxidant, anti-tumor, cytotoxicity activity, and analgesic functions . Further studies could also investigate the compound’s interaction with various biological targets and its potential use in drug development.
Propriétés
IUPAC Name |
N-[4-[3-(3-fluorophenyl)-2-(2-methylpropanoyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O3S/c1-13(2)20(25)24-19(15-5-4-6-16(21)11-15)12-18(22-24)14-7-9-17(10-8-14)23-28(3,26)27/h4-11,13,19,23H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBZXHHYHMFVPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2-fluorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2837178.png)
![N-[(Z)-(4-tert-butylphenyl)methylideneamino]-4-[(3,4-dichlorophenyl)methoxy]benzamide](/img/structure/B2837181.png)
![3-Iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2837184.png)
![3-Isopropyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B2837185.png)
![2-amino-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B2837186.png)
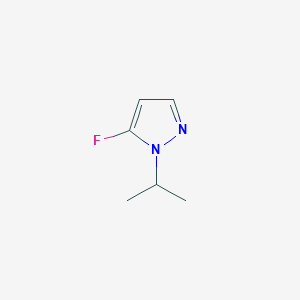
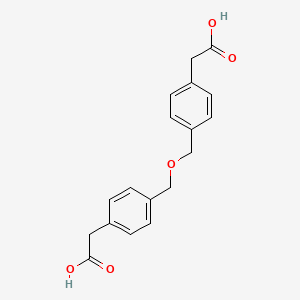
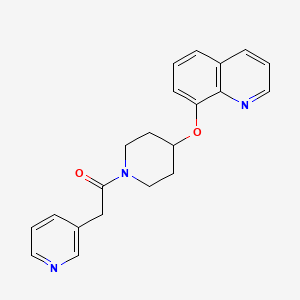
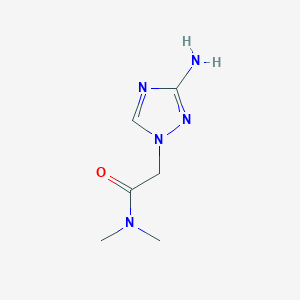
![5-amino-1-[(4-bromo-2-fluorophenyl)methyl]-N-[(2-chlorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2837192.png)
